Bis(3-(tert-butyl)phenyl)amine

Organic Synthesis Materials Chemistry Purification

Bis(3-(tert-butyl)phenyl)amine is a sterically hindered secondary aromatic amine with meta‑positioned tert‑butyl groups, delivering a unique steric and electronic environment that is not interchangeable with the para isomer. This positional isomerism critically impacts solubility, molecular packing, and reactivity in structure‑sensitive applications. Available in ≥98% purity, it is the definitive building block for OLED hole‑transport materials, perovskite solar cell emitters, organometallic catalyst ligands, and SAR probe synthesis. Choose the meta isomer to ensure reproducible performance in your advanced material and medicinal chemistry programs. Contact us for bulk quantities and immediate delivery.

Molecular Formula C20H27N
Molecular Weight 281.4 g/mol
Cat. No. B12821789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-(tert-butyl)phenyl)amine
Molecular FormulaC20H27N
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC=C1)NC2=CC=CC(=C2)C(C)(C)C
InChIInChI=1S/C20H27N/c1-19(2,3)15-9-7-11-17(13-15)21-18-12-8-10-16(14-18)20(4,5)6/h7-14,21H,1-6H3
InChIKeyKHNPQCFQKCRNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(3-(tert-butyl)phenyl)amine (CAS 58164-04-8): Technical Specifications and Procurement Guide


Bis(3-(tert-butyl)phenyl)amine is a sterically hindered secondary aromatic amine (C20H27N, MW 281.4) belonging to the substituted diphenylamine class . This compound features two meta‑positioned tert‑butyl groups, which differentiate it from its para‑substituted analog and other diphenylamine derivatives . It is predominantly utilized as a synthetic building block and intermediate in organic chemistry, with applications spanning materials science and pharmaceutical research .

Why Bis(3-(tert-butyl)phenyl)amine Cannot Be Simply Substituted with In‑Class Analogs


The physical, chemical, and electronic properties of substituted diphenylamines are highly sensitive to the position of bulky alkyl substituents. The meta‑tert‑butyl substitution in Bis(3-(tert-butyl)phenyl)amine imparts a distinct steric and electronic environment compared to its para‑ or ortho‑substituted isomers . Even subtle positional changes can significantly alter solubility, melting point, and reactivity in catalytic cycles or material formulations . While direct head‑to‑head performance comparisons are sparse in the public domain, the available physical property data underscore that these isomers are not interchangeable; substituting the meta isomer with the more common para isomer (Bis(4-tert-butylphenyl)amine) introduces a different molecular geometry and physicochemical profile that will affect performance in any structure‑sensitive application .

Quantitative Differentiation of Bis(3-(tert-butyl)phenyl)amine: A Comparative Evidence Guide


Physical Property Divergence: Boiling Point Comparison with the Para Isomer

The boiling point of Bis(3-(tert-butyl)phenyl)amine is predicted to be 373.7 ± 31.0 °C at atmospheric pressure . In contrast, its para‑substituted analog, Bis(4-tert-butylphenyl)amine, exhibits a significantly lower boiling point of 195 °C at 3 mmHg [1]. This difference in predicted atmospheric boiling point reflects a substantial divergence in intermolecular forces and molecular packing, likely stemming from the meta‑ versus para‑positioning of the bulky tert‑butyl groups.

Organic Synthesis Materials Chemistry Purification

Physical State Divergence: Predicted Density and Implied Solid State

The predicted density of Bis(3-(tert-butyl)phenyl)amine is 0.974 ± 0.06 g/cm³ . While the predicted density of the para isomer is identical (0.974 ± 0.06 g/cm³) [1], the para isomer is a well‑characterized crystalline solid with a melting point of 105‑109 °C [1]. In contrast, the meta isomer is described as a 'colourless to pale yellow solid' by some vendors , but its exact melting point is not widely reported, suggesting a potentially different solid‑state morphology or a tendency to exist as a low‑melting solid or oil. This ambiguity in the physical state can impact weighing accuracy, formulation consistency, and storage conditions.

Formulation Material Handling Process Chemistry

Commercial Availability and Purity: A Procurement‑Centric Comparison

The commercial landscape reveals a clear differentiation in supply. The para isomer, Bis(4-tert-butylphenyl)amine, is a widely available commodity chemical offered by numerous global suppliers with standard purities of 95% or higher [1]. In stark contrast, Bis(3-(tert-butyl)phenyl)amine is a specialty chemical available from a limited number of vendors, typically at purities of 97‑98% [2]. This scarcity and higher purity specification directly translate to a higher procurement cost and longer lead times.

Procurement Supply Chain Quality Control

Steric and Electronic Differentiation via Positional Isomerism

The core differentiation between Bis(3-(tert-butyl)phenyl)amine and its isomers arises from the position of the tert‑butyl substituents. The meta‑substitution creates a distinct steric environment and alters the electron density distribution on the nitrogen atom compared to the para‑substituted analog . While quantitative electronic parameters (e.g., HOMO/LUMO energies) for the target compound are not publicly available, class‑level inference from the extensive literature on arylamines confirms that substituent position directly impacts ionization potential, hole mobility, and coordination chemistry . This positional isomerism is a primary driver for selecting the meta isomer in structure‑activity relationship studies and advanced material design where a specific steric and electronic profile is required.

Organic Electronics Catalysis Molecular Design

Optimal Application Scenarios for Bis(3-(tert-butyl)phenyl)amine Based on Its Differential Profile


Structure‑Activity Relationship (SAR) Studies in Drug Discovery

In medicinal chemistry campaigns where a diphenylamine core is being explored, the meta‑tert‑butyl isomer serves as a critical SAR probe. Its distinct steric and electronic profile, relative to the para and ortho isomers, allows researchers to map the impact of substituent position on target binding affinity, selectivity, and pharmacokinetic properties. The compound's availability as a pure (97‑98%) building block from specialty suppliers supports this precise, small‑scale investigational work [1].

Synthesis of Advanced Organic Electronic Materials

The compound is a valuable precursor for synthesizing novel hole‑transport materials (HTMs) and emitters for organic light‑emitting diodes (OLEDs) and perovskite solar cells. The meta‑substitution pattern can be leveraged to fine‑tune the molecular packing, glass transition temperature, and charge carrier mobility of the final material, properties that are often optimized through systematic variation of the aryl substitution pattern .

Specialty Ligand and Catalyst Design

In organometallic chemistry and catalysis, the steric bulk provided by the meta‑tert‑butyl groups can be used to create a specific coordination environment around a metal center. This can influence catalytic activity, selectivity, and stability. Bis(3-(tert-butyl)phenyl)amine offers a unique steric profile compared to its more common para‑substituted counterpart, making it a candidate for developing novel ligands with tailored properties .

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